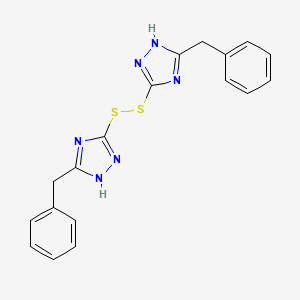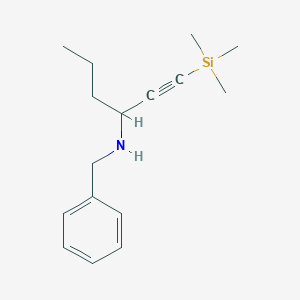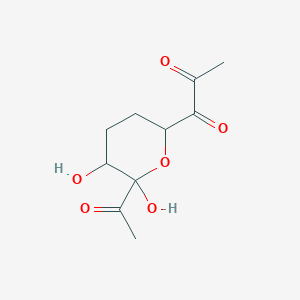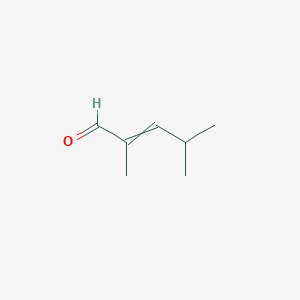
2,4-Dimethylpent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpent-2-enal is an organic compound with the molecular formula C₇H₁₂O It is a type of aldehyde characterized by the presence of a double bond and two methyl groups attached to the pentene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), Hydrogen chloride (HCl)
Major Products Formed:
Oxidation: 2,4-Dimethylpentanoic acid
Reduction: 2,4-Dimethylpentan-2-ol
Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.
Wirkmechanismus
The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,2-Dimethyl-4-pentenal: Another aldehyde with a similar structure but different positioning of the double bond and methyl groups.
Uniqueness: 2,4-Dimethylpent-2-enal is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2,4-dimethylpent-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYOGGQDRXLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706127 |
Source


|
| Record name | 2,4-Dimethylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188647-29-2 |
Source


|
| Record name | 2,4-Dimethylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
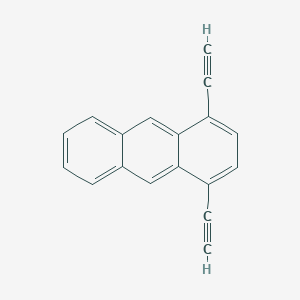
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
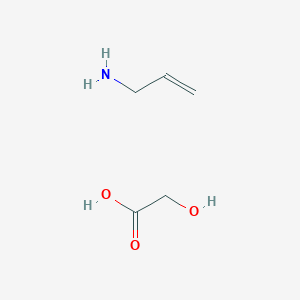
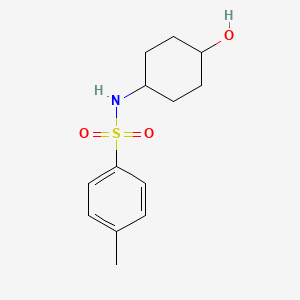
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
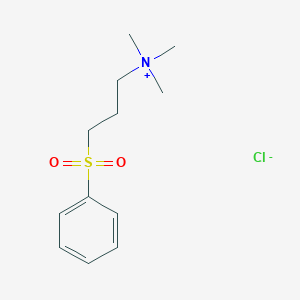

![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
